

An In-depth Technical Guide to MeNH-PEG2-OH (CAS: 85475-01-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MeNH-PEG2-OH

Cat. No.: B1673961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeNH-PEG2-OH, with the CAS number 85475-01-0, is a heterobifunctional linker molecule integral to modern bioconjugation and drug development strategies. Its structure, featuring a secondary amine, a flexible diethylene glycol (PEG2) spacer, and a terminal hydroxyl group, provides a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, applications, and representative experimental protocols for its use in creating advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

MeNH-PEG2-OH, chemically known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a valuable building block in chemical synthesis and pharmaceutical research.^[1] Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	85475-01-0	[1]
Chemical Formula	C5H13NO2	[1]
Molecular Weight	119.16 g/mol	[1]
IUPAC Name	2-(2-(methylamino)ethoxy)ethan-1-ol	[1]
Synonyms	Hydroxy-PEG1-methylamine, HO-PEG1-methylamine	[1]
Appearance	Liquid	[1]
Purity	>98% (typical)	[1]
Storage Conditions	Short term (days to weeks) at 0-4 °C, long term (months to years) at -20 °C. Store in a dry and dark place.	[1]

Applications in Drug Development

The bifunctional nature of **MeNH-PEG2-OH** makes it a crucial component in the assembly of complex therapeutic molecules. The secondary amine and the terminal hydroxyl group can be selectively functionalized to conjugate different molecular entities.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **MeNH-PEG2-OH** can serve as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.^[3] The PEG spacer provides the necessary flexibility and spatial orientation for the formation of the ternary complex (Target Protein : PROTAC : E3 Ligase).^[3]

ADCs (Antibody-Drug Conjugates)

In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This targeted delivery minimizes systemic toxicity. PEG linkers like **MeNH-PEG2-OH** are used to connect the antibody to the drug payload.^[4] The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC.^{[4][5]}

Experimental Protocols

The following are representative protocols for the use of **MeNH-PEG2-OH** in bioconjugation. These are general procedures and may require optimization for specific applications.

Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the amine group of **MeNH-PEG2-OH** with a carboxylic acid-containing molecule (e.g., a drug or a ligand) using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- **MeNH-PEG2-OH**
- Carboxylic acid-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-Hydroxysuccinimide) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Reaction vessel
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

- Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
- Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- In a separate vessel, dissolve 1.0 equivalent of **MeNH-PEG2-OH** in anhydrous DMF or DCM.
- Slowly add the **MeNH-PEG2-OH** solution to the activated carboxylic acid mixture.
- Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
- Upon completion, the reaction mixture can be quenched and the product purified by column chromatography.

Functionalization of the Hydroxyl Group

The terminal hydroxyl group of **MeNH-PEG2-OH** can be functionalized, for example, by conversion to a more reactive group like a tosylate, which can then be displaced by a nucleophile.

Materials:

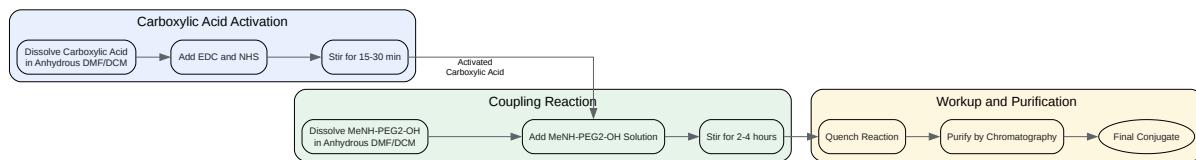
- **MeNH-PEG2-OH**
- Tosyl chloride (TsCl)
- Pyridine or Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Reaction vessel
- Stirring apparatus
- Ice bath
- Inert atmosphere

Procedure:

- Dissolve **MeNH-PEG2-OH** in anhydrous DCM in a reaction vessel under an inert atmosphere and cool to 0 °C in an ice bath.
- Add 1.2 equivalents of triethylamine or pyridine to the solution.
- Slowly add 1.1 equivalents of tosyl chloride dissolved in anhydrous DCM.
- Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
- Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
- Once the reaction is complete, wash the mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product, which can be used in subsequent reactions.

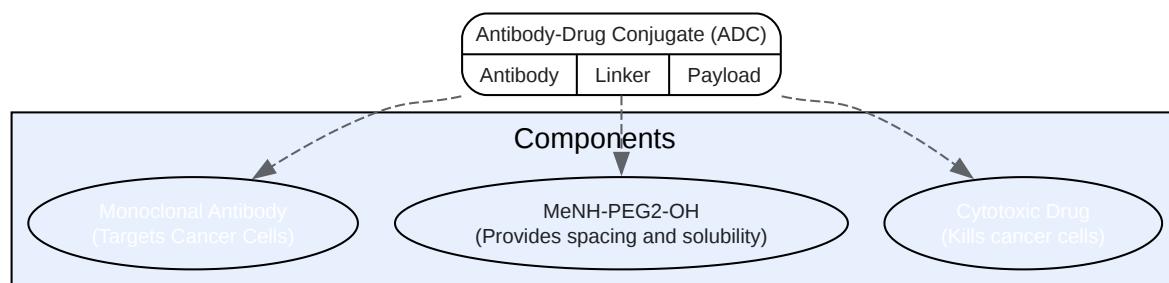
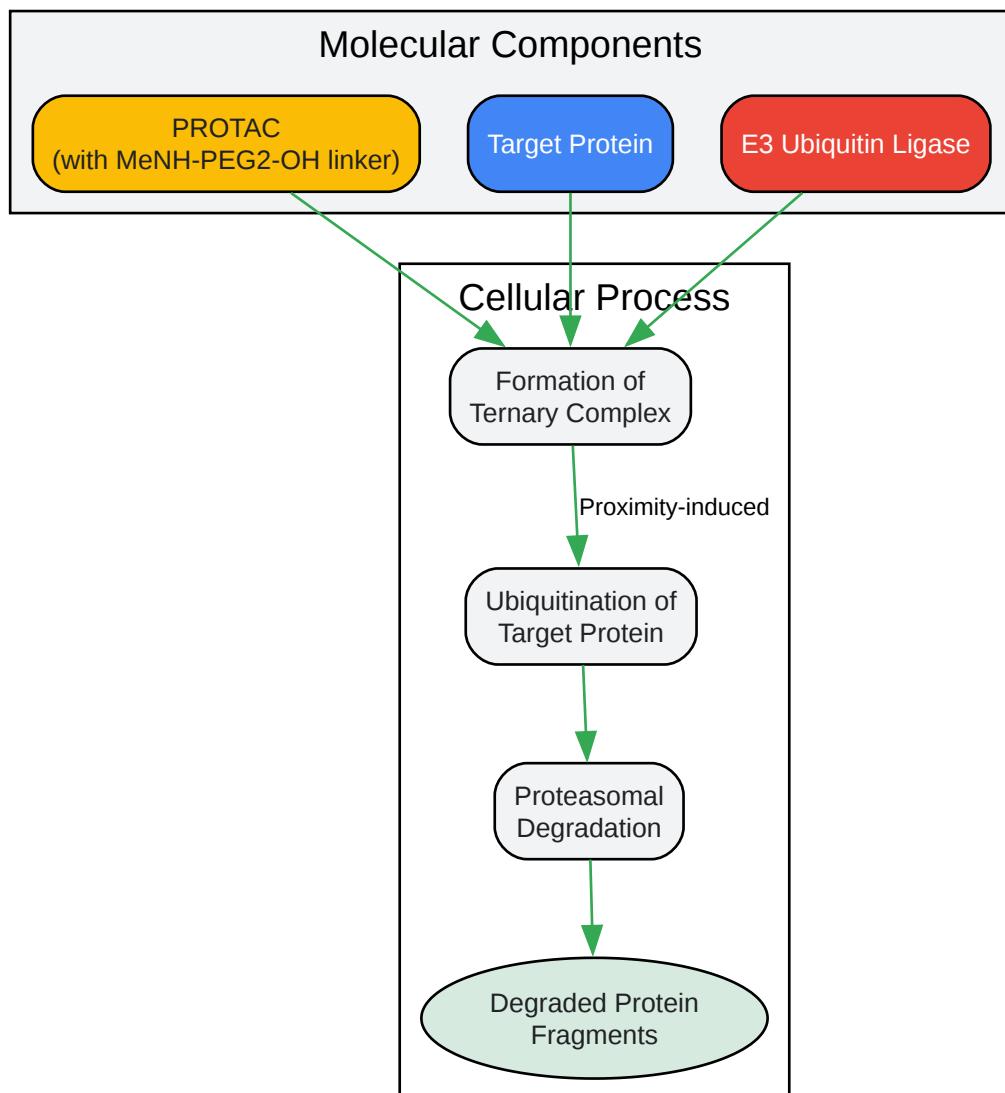
Visualizations

Experimental Workflow: Amide Coupling

[Click to download full resolution via product page](#)

Caption: Workflow for amide coupling of **MeNH-PEG2-OH**.

Conceptual Signaling Pathway: PROTAC Mechanism of Action



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
- 5. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to MeNH-PEG2-OH (CAS: 85475-01-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673961#menh-peg2-oh-cas-number-85475-01-0\]](https://www.benchchem.com/product/b1673961#menh-peg2-oh-cas-number-85475-01-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com